Cas no 305357-89-5 (N-3-(1H-1,3-benzodiazol-2-yl)phenyl-3-methylbenzamide)

N-3-(1H-1,3-benzodiazol-2-yl)phenyl-3-methylbenzamide is a benzimidazole-derived aromatic amide compound with potential applications in pharmaceutical and materials research. Its structure combines a benzimidazole moiety with a substituted benzamide group, offering unique electronic and steric properties. The compound may serve as a versatile intermediate in medicinal chemistry, particularly in the development of kinase inhibitors or receptor modulators due to its rigid, planar framework and hydrogen-bonding capabilities. Its synthetic flexibility allows for further functionalization, enhancing its utility in structure-activity relationship studies. The presence of the methyl substituent on the benzamide ring may influence solubility and metabolic stability, making it a candidate for preclinical investigations.
N-3-(1H-1,3-benzodiazol-2-yl)phenyl-3-methylbenzamide structure
305357-89-5 structure
Product Name:N-3-(1H-1,3-benzodiazol-2-yl)phenyl-3-methylbenzamide
CAS No:305357-89-5
MF:C21H17N3O
MW:327.379184484482
CID:5146728
PubChem ID:746661
Update Time:2025-06-11

N-3-(1H-1,3-benzodiazol-2-yl)phenyl-3-methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • GLUT1-IN-2
    • N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide
    • N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methylbenzamide
    • N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-METHYLBENZAMIDE
    • Oprea1_315570
    • Oprea1_627691
    • STK223398
    • Benzamide, N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methyl-
    • TS-09192
    • G64944
    • HY-148315
    • CS-0618892
    • AKOS000644801
    • AG-690/40721173
    • 305357-89-5
    • WAY-304388
    • F0806-0266
    • CHEMBL1276927
    • N-3-(1H-1,3-benzodiazol-2-yl)phenyl-3-methylbenzamide
    • Inchi: 1S/C21H17N3O/c1-14-6-4-8-16(12-14)21(25)22-17-9-5-7-15(13-17)20-23-18-10-2-3-11-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24)
    • InChI Key: BFAZKDZNMRHORZ-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=C(C)C=1)NC1=CC=CC(=C1)C1=NC2C=CC=CC=2N1

Computed Properties

  • Exact Mass: 327.137162174g/mol
  • Monoisotopic Mass: 327.137162174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 468
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 57.8

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Additional information on N-3-(1H-1,3-benzodiazol-2-yl)phenyl-3-methylbenzamide

N-3-(1H-1,3-benzodiazol-2-yl)phenyl-3-methylbenzamide: A Comprehensive Overview

N-3-(1H-1,3-benzodiazol-2-yl)phenyl-3-methylbenzamide (CAS No. 305357-89-5) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzodiazepines, which are widely studied for their diverse pharmacological properties, including anxiolytic, sedative, and anticonvulsant effects. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and potential applications of this compound.

The chemical structure of N-3-(1H-1,3-benzodiazol-2-yl)phenyl-3-methylbenzamide is characterized by a benzodiazepine ring system fused to a phenyl group and a methylbenzamide moiety. The presence of these functional groups imparts unique properties to the molecule, making it a valuable candidate for various biological studies. The benzodiazepine core is known for its ability to modulate the activity of the GABA-A receptor, which plays a crucial role in the central nervous system (CNS).

Recent advancements in synthetic chemistry have led to the development of efficient methods for the preparation of N-3-(1H-1,3-benzodiazol-2-yl)phenyl-3-methylbenzamide. One such method involves the reaction of 2-aminoanthranilic acid with 4-chloroacetophenone in the presence of a base, followed by cyclization to form the benzodiazepine ring. This approach has been optimized to achieve high yields and purity, making it suitable for large-scale production.

In terms of biological activity, N-3-(1H-1,3-benzodiazol-2-yl)phenyl-3-methylbenzamide has shown promising results in various preclinical studies. Research has demonstrated its potent anxiolytic effects in animal models of anxiety disorders. Additionally, it exhibits significant anticonvulsant activity, making it a potential candidate for the treatment of epilepsy. The compound's ability to modulate GABA-A receptors is believed to underlie its therapeutic effects.

Pharmacokinetic studies have revealed that N-3-(1H-1,3-benzodiazol-2-yl)phenyl-3-methylbenzamide has favorable absorption and distribution properties. It is rapidly absorbed following oral administration and exhibits good brain penetration, which is essential for its CNS-targeted effects. The compound also demonstrates a reasonable half-life, allowing for once-daily dosing regimens in clinical settings.

Toxicity assessments have shown that N-3-(1H-1,3-benzodiazol-2-yl)phenyl-3-methylbenzamide is generally well-tolerated at therapeutic doses. However, as with other benzodiazepines, there is a potential for dependence and withdrawal symptoms with prolonged use. Therefore, careful monitoring and dose adjustment are recommended during clinical trials and therapeutic use.

The potential applications of N-3-(1H-1,3-benzodiazol-2-yl)phenyl-3-methylbenzamide extend beyond its anxiolytic and anticonvulsant properties. Recent studies have explored its role in neuroprotection and neurodegenerative diseases. For instance, preliminary data suggest that this compound may have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. These findings open up new avenues for its use in treating neurological disorders.

In conclusion, N-3-(1H-1,3-benzodiazol-2-yl)phenyl-3-methylbenzamide (CAS No. 305357-89-5) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further investigation and development. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound may play a significant role in advancing treatments for various neurological and psychiatric disorders.

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